molecular formula C13H16N2O2S B3075315 4-[(Piperidine-1-sulfonyl)methyl]benzonitrile CAS No. 1029603-11-9

4-[(Piperidine-1-sulfonyl)methyl]benzonitrile

Cat. No. B3075315
CAS RN: 1029603-11-9
M. Wt: 264.35 g/mol
InChI Key: BMHPRBHFJXMUPJ-UHFFFAOYSA-N
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Description

4-[(Piperidine-1-sulfonyl)methyl]benzonitrile is a chemical compound with the CAS Number: 227935-30-0 . It has a molecular weight of 250.32 and its IUPAC name is 4-(1-piperidinylsulfonyl)benzonitrile .


Molecular Structure Analysis

The molecular structure of 4-[(Piperidine-1-sulfonyl)methyl]benzonitrile is represented by the linear formula C12H14N2O2S . The InChI code for this compound is 1S/C12H14N2O2S/c13-10-11-4-6-12(7-5-11)17(15,16)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-[(Piperidine-1-sulfonyl)methyl]benzonitrile include a molecular weight of 250.32 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not available in the sources I found.

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidine derivatives play a crucial role in drug development due to their diverse pharmacological activities. Researchers have explored the synthesis of substituted piperidines as building blocks for novel drugs. The piperidine moiety is present in over twenty classes of pharmaceuticals, including alkaloids. Scientists continue to investigate the design and biological evaluation of potential drugs containing the piperidine scaffold .

Dual Kinase Inhibition

A series of 2-amino-4-(1-piperidine) pyridine derivatives has been designed as dual inhibitors targeting clinically relevant kinases, such as Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

Chemical Synthesis and Functionalization

Efficient methods for synthesizing substituted piperidines are essential. Researchers focus on developing cost-effective routes for constructing piperidine-containing compounds. These methods involve cyclization, cycloaddition, annulation, and multicomponent reactions. Functionalization of the piperidine ring further enhances its versatility .

Spiropiperidines and Condensed Piperidines

Exploration of intra- and intermolecular reactions has led to the discovery of spiropiperidines and condensed piperidines. These structural motifs offer unique opportunities for drug design and bioactivity studies. Researchers investigate their synthesis and potential applications .

Biological Activity and Pharmacological Evaluation

Both synthetic and natural piperidines exhibit diverse biological activities. Researchers study their effects on cellular processes, receptors, and enzymes. Understanding the pharmacological properties of piperidine-containing compounds aids in drug discovery and optimization .

Hydrogenation and Amination Reactions

Hydrogenation and amination reactions provide valuable routes to functionalized piperidines. These transformations allow researchers to introduce substituents and modify the piperidine core. Investigating reaction conditions and selectivity is crucial for efficient synthesis .

Safety and Hazards

The safety data sheet (SDS) for 4-[(Piperidine-1-sulfonyl)methyl]benzonitrile should provide comprehensive information about its potential hazards, safe handling procedures, and emergency measures. Unfortunately, the specific SDS for this compound was not available in the sources I found .

properties

IUPAC Name

4-(piperidin-1-ylsulfonylmethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c14-10-12-4-6-13(7-5-12)11-18(16,17)15-8-2-1-3-9-15/h4-7H,1-3,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHPRBHFJXMUPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Piperidine-1-sulfonyl)methyl]benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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